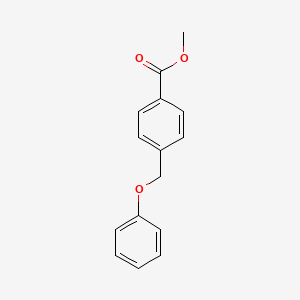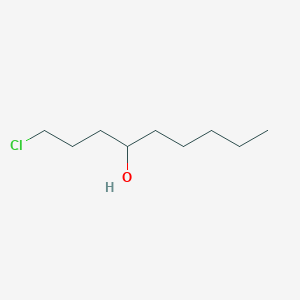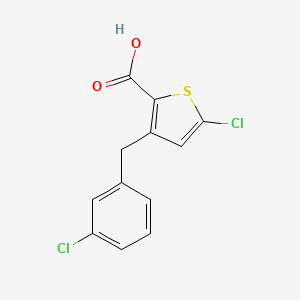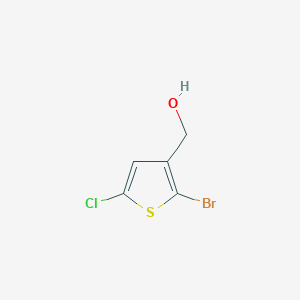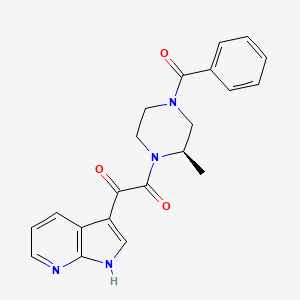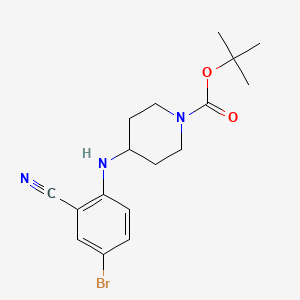![molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)
Thieno[3,2-c]pyridine-3-carboxaldehyde
描述
Thieno[3,2-c]pyridine-3-carboxaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine-3-carbaldehyde typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,2-c]pyridine core, which can then be oxidized to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for thieno[3,2-c]pyridine-3-carbaldehyde are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: Thieno[3,2-c]pyridine-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Thieno[3,2-c]pyridine-3-carboxylic acid.
Reduction: Thieno[3,2-c]pyridine-3-methanol.
Substitution: Various substituted thieno[3,2-c]pyridine derivatives depending on the nucleophile used.
科学研究应用
Thieno[3,2-c]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of thieno[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine core .
相似化合物的比较
- Thieno[2,3-c]pyridine-3-carbaldehyde
- Thieno[3,2-b]pyridine-3-carbaldehyde
- Thieno[2,3-b]pyridine-3-carbaldehyde
Comparison: Thieno[3,2-c]pyridine-3-carboxaldehyde is unique due to its specific ring fusion pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, such as thieno[2,3-c]pyridine-3-carbaldehyde, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
属性
分子式 |
C8H5NOS |
|---|---|
分子量 |
163.20 g/mol |
IUPAC 名称 |
thieno[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H |
InChI 键 |
FNMAINNYORYGGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1SC=C2C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
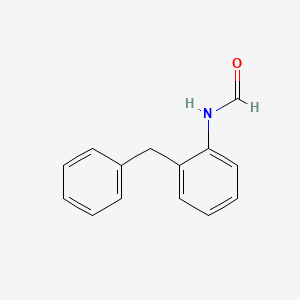
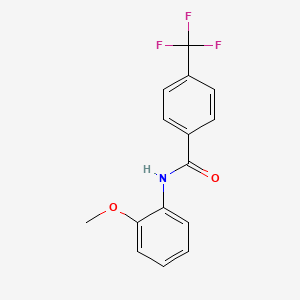
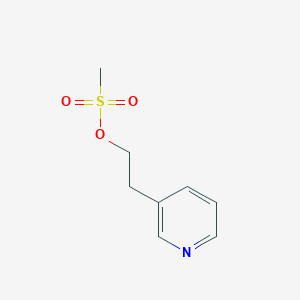
![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)

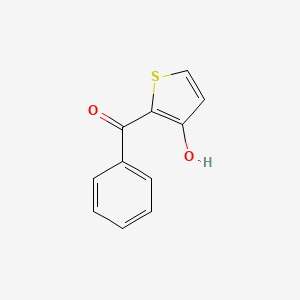
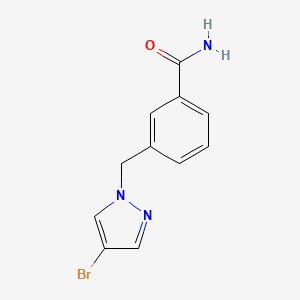
![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)
